molecular formula C17H16FN5O2S2 B2736561 N-(2-fluorophenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 1223823-75-3

N-(2-fluorophenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2736561
CAS No.: 1223823-75-3
M. Wt: 405.47
InChI Key: INUGEMGQOBZXPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a potent and selective inhibitor of Polo-like kinase 4 (PLK4), a key serine/threonine kinase that acts as a master regulator of centriole duplication. By specifically targeting the ATP-binding pocket of PLK4, this compound effectively suppresses centriole overduplication and induces mitotic defects in proliferating cells, making it an indispensable pharmacological tool for investigating the intricacies of the cell cycle, genome stability, and centrosome biology. Its research value is particularly pronounced in the field of oncology, where it is used to probe the mechanisms of centriole amplification in cancer and to assess the therapeutic potential of PLK4 inhibition in pre-clinical models. The structural incorporation of the thiomorpholine group and the 2-fluorophenylacetamide moiety contributes to its enhanced selectivity and binding affinity. Studies utilizing this inhibitor have been fundamental in elucidating the role of PLK4 in centriole biogenesis and its functional consequences on mitotic fidelity and cell viability, providing critical insights for targeted cancer therapy development.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-(7-oxo-2-thiomorpholin-4-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O2S2/c18-11-3-1-2-4-12(11)20-13(24)9-23-10-19-15-14(16(23)25)27-17(21-15)22-5-7-26-8-6-22/h1-4,10H,5-9H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INUGEMGQOBZXPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolopyrimidine ring system.

    Introduction of the Thiomorpholine Ring: The thiomorpholine ring is introduced through a nucleophilic substitution reaction, often using thiomorpholine and a suitable leaving group.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached via a coupling reaction, such as a Suzuki or Heck reaction, using a fluorophenyl boronic acid or halide.

    Final Acetylation: The final step involves the acetylation of the intermediate compound to yield the target molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorophenyl and thiomorpholine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halides, boronic acids, and various catalysts (e.g., palladium) are employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmacological Properties

The compound exhibits several promising pharmacological properties:

1. Anticancer Activity

  • Compounds with similar structural motifs have demonstrated significant anticancer effects. For instance, thiazolo-pyrimidine derivatives have shown to inhibit cancer cell proliferation by targeting specific pathways like the epidermal growth factor receptor (EGFR) pathway. Studies have indicated that N-(2-fluorophenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide may follow similar mechanisms of action, potentially leading to effective cancer therapies.

2. Antimicrobial Activity

  • The compound has shown antimicrobial properties against various pathogens. Analogous compounds have demonstrated antibacterial and antifungal activities. For example, thiazole derivatives have been reported to exhibit moderate to good activity against Gram-positive and Gram-negative bacteria. Research indicates that this compound could similarly inhibit microbial growth.

3. Anti-inflammatory Effects

  • Thiazole-containing compounds are noted for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokine production, which can be beneficial in treating conditions characterized by inflammation.

Case Studies and Research Findings

Recent studies have explored the synthesis and evaluation of thiazole derivatives related to this compound. One notable study synthesized various thiazole derivatives and tested them against multiple cancer cell lines. The results indicated promising inhibitory effects on cell growth with IC50 values suggesting effective potency.

Example Case Study

A study published in a peer-reviewed journal detailed the synthesis of thiazole-based compounds and their biological evaluation. The synthesized compounds were screened for anticancer activity against several cancer cell lines. Results indicated that some derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range, showcasing their potential as lead compounds for further development in cancer therapy.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Variations

(a) Pyridazine-Based Analog
  • Compound : N-(2-Fluorophenyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide
  • Differences : Replaces the thiazolo[4,5-d]pyrimidine core with a pyridazine ring.
  • This may lower kinase inhibition efficacy compared to the target compound.
(b) Triazolo[4,5-d]pyrimidine Analog
  • Compound : N-[(2-chlorophenyl)methyl]-2-[7-oxo-3-(phenylmethyl)-6-triazolo[4,5-d]pyrimidinyl]acetamide
  • Differences : Features a triazolo[4,5-d]pyrimidine core with a benzyl group at position 3 and a chlorophenylmethyl substituent.
  • The chlorophenyl group may increase toxicity compared to the fluorophenyl group in the target compound.

Substituent Modifications

(a) Thiomorpholin vs. Morpholin Groups
  • Compound: 7-Cyclopentyl-2-{[5-(1-imino-1-oxo-1,6-thiomorpholin-4-yl)pyridin-2-yl]amino}-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
  • Differences : Uses a sulfoximine-modified thiomorpholin group.
(b) Fluorophenyl vs. Chlorophenyl Substituents
  • Compound: N-(2,3-diphenylquinoxalin-6-yl)acetamide derivatives (e.g., 4a-h)
  • Differences: Substitutes the 2-fluorophenyl group with chlorophenyl or cyanopyrimidine moieties.
  • Implications : Chlorine’s higher electronegativity increases steric hindrance but may reduce solubility. Fluorine’s smaller size in the target compound balances selectivity and permeability .

Pharmacological and Physicochemical Properties

Solubility and Lipophilicity

  • Target Compound : LogP ~2.1 (estimated), with moderate solubility due to the thiomorpholin group .
  • Pyridazine Analog : LogP ~2.5; reduced solubility due to the absence of sulfur in the core .
  • Triazolo Analog : LogP ~1.8; higher polarity from the triazole nitrogen atoms .

Binding Affinity Predictions

  • Target Compound : Predicted strong binding to kinase ATP pockets via thiazole sulfur and fluorophenyl interactions .
  • Triazolo Analog : Lower affinity due to reduced hydrophobic interactions from the triazole ring .

Biological Activity

N-(2-fluorophenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and biological effects, particularly focusing on its interactions with various biological targets.

Structure and Properties

The molecular formula of this compound is C17H15FN5O2S2C_{17}H_{15}FN_{5}O_{2}S_{2}. The compound features a thiazolo-pyrimidine core linked to a thiomorpholine moiety and a 2-fluorophenyl group. The presence of these functional groups is crucial for its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • In vitro studies demonstrated that derivatives of thiazolo-pyrimidines possess activity against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory potential. It has shown promise as an inhibitor of COX-II enzymes, which are implicated in inflammatory processes:

CompoundIC50 Value (µM)Reference
N-(2-fluorophenyl)-2-acetamide derivative0.52
Celecoxib (standard)0.78

This table illustrates that the compound's inhibitory activity against COX-II is comparable to established anti-inflammatory drugs.

Anticancer Activity

Investigations into the anticancer effects of thiazole-based compounds have revealed promising results:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating pathways involved in cell survival and proliferation.
  • Cell Line Studies : In vitro assays using cancer cell lines have shown that derivatives can significantly reduce cell viability at micromolar concentrations.

Synthesis and Evaluation

A systematic approach to synthesizing thiazole-linked hybrids has been documented. The synthesis involves heterocyclization techniques that yield compounds with diverse biological activities .

Clinical Relevance

In preclinical models, compounds similar to this compound have shown efficacy in reducing tumor growth and inflammation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-fluorophenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-thiazolo[4,5-d]pyrimidin-6-yl]acetamide, and how can reaction conditions be optimized?

  • Answer : The synthesis involves multi-step reactions, typically starting with a thiazolo[4,5-d]pyrimidine core functionalized with thiomorpholine and fluorophenylacetamide groups. Key steps include:

  • Cyclocondensation : Formation of the thiazolo-pyrimidine scaffold under reflux with solvents like DMF or acetonitrile .
  • Thiomorpholine coupling : Use of coupling agents (e.g., EDC/HOBt) in anhydrous conditions to attach the thiomorpholine moiety .
  • Acetamide substitution : Reaction with 2-fluorophenylacetic acid derivatives under basic catalysis (e.g., K₂CO₃) .
  • Optimization : Control temperature (60–100°C), solvent polarity (DMF for solubility), and purification via column chromatography (silica gel, gradient elution). Monitor intermediates via TLC and confirm purity via HPLC (>95%) .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

  • Answer : Structural validation requires:

  • X-ray crystallography : Resolve 3D conformation of the thiazolo-pyrimidine core and thiomorpholine ring .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks for fluorophenyl (δ 7.2–7.6 ppm), thiomorpholine (δ 3.5–4.1 ppm), and acetamide carbonyl (δ ~170 ppm) .
  • IR : Confirm amide C=O stretching (~1650 cm⁻¹) and S–C bonds (~650 cm⁻¹) .
  • Mass spectrometry : ESI-MS for molecular ion ([M+H]⁺ expected ~450–470 m/z) .

Q. What are the key physicochemical properties influencing its solubility and stability?

  • Answer :

  • Solubility : Poor aqueous solubility due to aromatic/heterocyclic groups; use DMSO or PEG-400 for in vitro assays .
  • Stability : Degrades under UV light (protect from light) and acidic/basic conditions (pH 6–8 recommended) .
  • LogP : Predicted ~2.5–3.5 (moderately lipophilic; optimize via salt formation or prodrug strategies) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity (e.g., anticancer vs. antimicrobial efficacy)?

  • Answer :

  • Dose-response studies : Establish IC₅₀/EC₅₀ values across cell lines (e.g., MCF-7 for cancer, S. aureus for microbes) .
  • Target profiling : Use kinase inhibition assays (e.g., CDK2 for anticancer activity) and bacterial efflux pump assays (NorfA for antimicrobial resistance) .
  • Structural analogs : Compare activity of derivatives (e.g., chloro vs. methoxy substituents) to identify SAR trends .

Q. What methodologies are recommended for elucidating its mechanism of action?

  • Answer :

  • Biochemical assays :
  • Enzyme inhibition : Measure ATPase or kinase activity via luminescence (e.g., ADP-Glo™) .
  • Receptor binding : Radioligand displacement assays (e.g., ³H-labeled competitors) .
  • Computational modeling :
  • Molecular docking : Simulate binding to CDK2 (PDB: 1AQ1) or bacterial topoisomerase IV .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories .

Q. How can researchers optimize selectivity to minimize off-target effects in vivo?

  • Answer :

  • Proteome-wide screening : Use affinity chromatography coupled with LC-MS/MS to identify off-targets .
  • Crystal structure-guided design : Modify the fluorophenyl or thiomorpholine groups to enhance steric complementarity .
  • In vivo PK/PD : Monitor plasma half-life (t₁/₂) and tissue distribution via LC-MS in rodent models .

Key Recommendations

  • Synthetic Challenges : Prioritize anhydrous conditions for thiomorpholine coupling to avoid hydrolysis .
  • Biological Testing : Use orthogonal assays (e.g., resazurin for viability, CFU counts for microbes) to validate activity .
  • Data Reproducibility : Share raw NMR/MS spectra via repositories (e.g., Zenodo) for peer validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.